

Proquinazid Efficacy on Grape Powdery Mildew (Erysiphe necator): A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **proquinazid** against various strains of Erysiphe necator, the causal agent of grapevine powdery mildew. The information presented herein is based on published experimental data to assist researchers and professionals in drug development and crop protection in their understanding of **proquinazid** as a fungicidal agent.

Quantitative Efficacy of Proquinazid and Alternatives

Proquinazid, a quinazolinone fungicide, demonstrates high intrinsic activity against Erysiphe necator. Its efficacy, often measured by the half-maximal effective concentration (EC50), has been established through various studies. The table below summarizes the EC50 values for **proquinazid** and a key alternative, quinoxyfen, against isolates of E. necator.



Fungicide	Organism	EC50 Range (mg L ⁻¹)	Number of Isolates	Key Findings
Proquinazid	Erysiphe necator	0.001 - 0.3	65	High intrinsic activity.[1]
Quinoxyfen	Erysiphe necator	0.008 - 2.6	Not specified	Baseline sensitivity of unexposed populations.
Quinoxyfen	Erysiphe necator	up to ~100	Not specified	High resistance observed in some European field isolates.

It is important to note that a strong positive correlation (r = 0.874) has been observed between the sensitivities to **proquinazid** and quinoxyfen among E. necator isolates.[1] This suggests a potential for cross-resistance, where fungal populations resistant to quinoxyfen may also exhibit reduced sensitivity to **proquinazid**. However, **proquinazid** generally demonstrates higher intrinsic activity than quinoxyfen.[1] One study has also suggested a lack of cross-resistance between the two compounds.

Experimental Protocols

The following is a detailed methodology for a leaf disc bioassay, a key experiment used to determine the in vitro efficacy of fungicides like **proquinazid** against Erysiphe necator.

Objective: To determine the EC50 value of **proquinazid** on Erysiphe necator isolates.

Materials:

- Healthy, young grapevine leaves (cultivar susceptible to powdery mildew, e.g., 'Chardonnay')
- Erysiphe necator isolates
- Proquinazid technical grade standard



- · Sterile distilled water
- Tween 20 (or similar surfactant)
- Water agar (1.5-2%)
- Benzimidazole (optional, to delay leaf senescence)
- Petri dishes (9 cm diameter)
- Cork borer (1.5-2 cm diameter)
- Micropipettes
- · Incubator with controlled temperature and light

Procedure:

- Preparation of Fungicide Solutions:
 - Prepare a stock solution of proquinazid in a suitable solvent (e.g., acetone or DMSO).
 - Create a series of dilutions from the stock solution to achieve a range of final
 concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg L⁻¹). The final solvent concentration
 should be consistent across all treatments, including the control, and should not be
 phytotoxic.
- Leaf Disc Preparation:
 - Collect young, fully expanded grapevine leaves.
 - Wash the leaves thoroughly with sterile distilled water and gently pat them dry.
 - Using a cork borer, cut discs from the leaves, avoiding the major veins.
 - Place the leaf discs with their adaxial (upper) surface facing up on water agar plates (containing benzimidazole if used).
- Fungicide Application:



- Apply a small, uniform volume (e.g., 10-20 μL) of each proquinazid dilution to the surface
 of the leaf discs.
- For the control, apply the same volume of the solvent-water solution without the fungicide.
- Allow the applied solutions to dry in a laminar flow hood.

Inoculation:

- Prepare a conidial suspension of E. necator in sterile distilled water with a surfactant (e.g., 0.01% Tween 20) to a concentration of approximately 1 x 10⁵ conidia mL⁻¹.
- $\circ\,$ Apply a small droplet (e.g., 10 $\mu\text{L})$ of the conidial suspension to the center of each leaf disc.
- Alternatively, dry inoculation can be performed by gently shaking or brushing conidia from an infected leaf over the leaf discs.

Incubation:

- Seal the Petri dishes with parafilm.
- Incubate the plates at a controlled temperature (e.g., 22-25°C) with a photoperiod (e.g., 12 hours light / 12 hours dark).

Disease Assessment:

- After 7-14 days of incubation, assess the percentage of the leaf disc area covered by powdery mildew mycelium under a dissecting microscope.
- Calculate the percentage of growth inhibition for each concentration relative to the control.

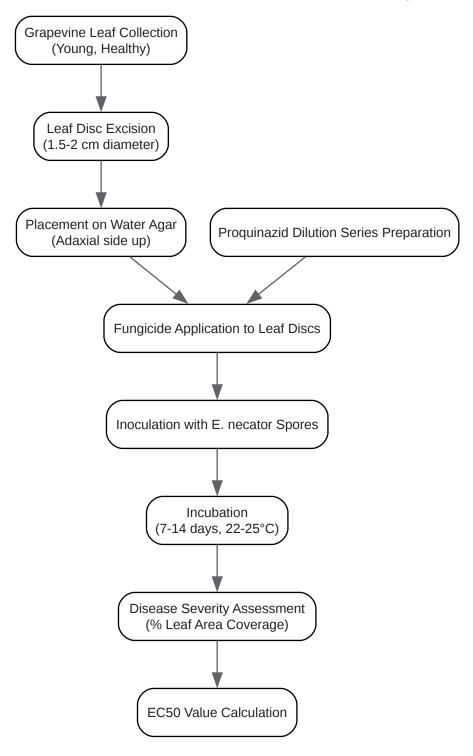
• Data Analysis:

• The EC50 value is calculated by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.



Visualizations: Experimental Workflow and Signaling Pathway

Experimental Workflow: Leaf Disc Bioassay

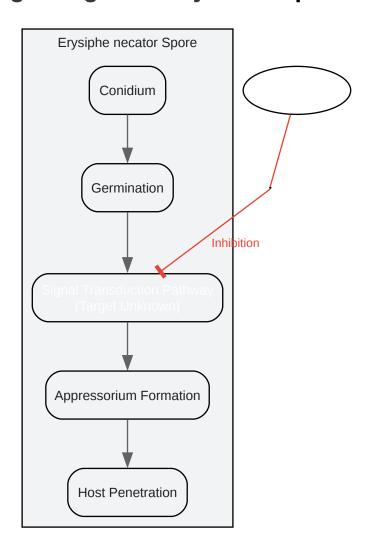


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Caption: Workflow of a leaf disc bioassay for fungicide efficacy testing.

Conceptual Signaling Pathway of Proquinazid's Action



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References



- 1. Baseline sensitivity to proquinazid in Blumeria graminis f. sp. tritici and Erysiphe necator and cross-resistance with other fungicides PubMed [pubmed.ncbi.nlm.nih.gov]
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